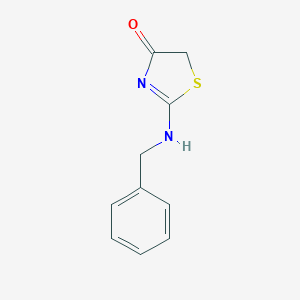

2-Benzylamino-thiazol-4-one

Description

Significance of Thiazole-Containing Heterocycles in Contemporary Drug Discovery

Thiazole (B1198619), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of modern pharmaceuticals. nih.gov Its derivatives are recognized for their broad spectrum of pharmacological properties, which has led to their incorporation into a variety of clinically used drugs. researchgate.net The thiazole nucleus is a key component in several anticancer medications, including Dasatinib, Dabrafenib, and Ixabepilone. nih.govnih.gov

The versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of new compounds with diverse therapeutic potentials. nih.gov Researchers have successfully developed thiazole-containing compounds as inhibitors for a range of biological targets, such as enzymes and cell cycle proteins. nih.gov These compounds have demonstrated significant activity as antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory agents. researchgate.netijsrst.com The ability of the thiazole scaffold to interact with multiple biological targets underscores its importance in addressing various disease states. researchgate.net

The ongoing research into thiazole derivatives continues to yield compounds with enhanced potency and selectivity, highlighting the enduring significance of this heterocyclic system in the quest for novel and more effective medicines. researchgate.net

Overview of 2-Benzylamino-thiazol-4-one Derivatives in Current Research Paradigms

Within the broader class of thiazole-containing compounds, this compound derivatives have emerged as a focal point of recent research, particularly in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.govnih.gov

A notable area of investigation involves (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives. nih.gov These compounds have been designed and synthesized as potent tyrosinase inhibitors. nih.govnih.gov The core structure consists of a this compound scaffold linked to a substituted benzylidene group at the 5-position.

The synthesis of these derivatives typically involves the preparation of the key intermediate, 2-(benzylamino)thiazol-4(5H)-one, followed by a condensation reaction with various substituted benzaldehydes. nih.gov This modular synthesis allows for the creation of a library of derivatives with diverse substituents on the benzylidene ring, which in turn influences their biological activity.

Extensive research has been conducted to evaluate the tyrosinase inhibitory activity of these BABT derivatives. Several studies have identified specific derivatives that exhibit significantly more potent inhibition of mushroom tyrosinase than kojic acid, a well-established tyrosinase inhibitor. nih.govnih.gov The mechanism of inhibition for some of the most potent derivatives has been determined to be competitive, indicating that they bind to the active site of the enzyme. nih.gov

Beyond direct enzyme inhibition, certain this compound derivatives have also been shown to possess antioxidant properties and the ability to reduce melanin production in cell-based assays. nih.govnih.gov For instance, specific derivatives have demonstrated strong radical scavenging activity and have been found to decrease the expression of proteins involved in melanogenesis. nih.govnih.gov These multi-faceted activities make them promising candidates for further development in the treatment of hyperpigmentation-related conditions.

Table 1: Selected (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) Derivatives and their Tyrosinase Inhibitory Activity

| Compound | Substituent on Benzylidene Ring | Tyrosinase Inhibitory Activity (IC50) | Reference |

| 7 | 3-hydroxy-4-methoxy | More potent than kojic acid | nih.govnih.gov |

| 8 | 2,4-dihydroxy | 106-fold more potent than kojic acid (with L-tyrosine as substrate) | nih.govnih.gov |

| 10 | 2,4-dimethoxy | - | nih.gov |

| 2 | 4-methoxy | 4.6-fold lower activity than the 4-hydroxy equivalent | mdpi.com |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17385-69-2 | |

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for the 2-Benzylamino-thiazol-4-one Core

The synthesis of the this compound core is primarily achieved through cyclization reactions, with specific mechanisms and one-pot approaches enhancing the efficiency of its production.

Cyclization Reactions in Core Synthesis

The foundational method for creating the this compound core involves a cyclization reaction. A key intermediate, 2-(benzylamino)thiazol-4(5H)-one, is prepared from N-benzyl-2-chloroacetamide. mdpi.com This starting material is reacted with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) under reflux conditions. mdpi.com This reaction proceeds through an initial formation of N-benzyl-2-thiocyanatoacetamide. mdpi.com The subsequent intramolecular cyclization of this intermediate yields the desired 2-benzylamino-thiazol-4(5H)-one. This method is a variation of the well-established Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of α-halocarbonyl compounds with thioureas. clockss.orgresearchgate.net

Mechanistic Insights into Migratory Cyclization

The formation of 2-(benzylamino)thiazol-4(5H)-one from N-benzyl-2-chloroacetamide and ammonium thiocyanate involves a notable migratory cyclization. mdpi.com After the initial formation of the N-benzyl-2-thiocyanatoacetamide intermediate, the nitrogen atom of the thiocyanate group attacks the amide's carbonyl carbon. mdpi.comnih.gov This is followed by a rearrangement where the benzylamine (B48309) anion moves to the carbon of the thiocyanate group, ultimately leading to the formation of the thiazol-4-one ring. mdpi.comnih.gov This intramolecular rearrangement is a crucial step in the synthesis of this specific thiazole derivative.

One-Pot Synthetic Approaches for Thiazole Derivatives

To improve efficiency and simplify the synthetic process, one-pot procedures for synthesizing 2-aminothiazole (B372263) derivatives have been developed. clockss.orgtandfonline.comclockss.orgtandfonline.com These methods often start from readily available materials like aralkyl ketones. tandfonline.com One such approach involves the in situ α-bromination of the ketone followed by heterocyclization with a thiourea (B124793) derivative. tandfonline.com For instance, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been reported using aromatic methyl ketones and thiourea or N-substituted thioureas in the presence of copper(II) bromide, which facilitates the initial α-bromination. clockss.org Another green approach utilizes lactic acid as both a catalyst and a solvent for the tandem one-pot synthesis of Hantzsch 2-aminothiazole derivatives from aralkyl ketones and N-bromosuccinimide for the bromination step. tandfonline.com These one-pot strategies avoid the isolation of intermediate compounds, thereby streamlining the synthesis of the thiazole core. tandfonline.com

Derivatization Strategies of the this compound Skeleton

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with diverse properties. Key derivatization strategies focus on the 5-position of the thiazole ring and the N-benzyl moiety.

Structural Modifications at the 5-Position: Benzylidene Derivatives

A common and significant modification of the this compound skeleton involves the introduction of a benzylidene group at the 5-position. mdpi.combohrium.com This is typically achieved through a condensation reaction between the 2-(benzylamino)thiazol-4(5H)-one intermediate and various substituted benzaldehydes. mdpi.combohrium.com The reaction is generally carried out in the presence of a base, such as sodium acetate, in acetic acid under reflux conditions. mdpi.com This Knoevenagel-type condensation is a versatile method that allows for the introduction of a wide range of substituents on the benzylidene ring, leading to a diverse set of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. mdpi.combohrium.comnih.gov The geometry of the resulting exocyclic double bond is typically confirmed as the Z-isomer. nih.gov

Table 1: Synthesis of (Z)-2-(benzylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Derivatives

| Derivative | Substituted Benzaldehyde | Yield (%) |

|---|---|---|

| 1 | 4-Hydroxybenzaldehyde | ~27.5 (IC50 value) nih.gov |

| 2 | 4-Methoxybenzaldehyde | - |

| 5 | 4-Hydroxy-3-methoxybenzaldehyde | - |

| 7 | 3-Hydroxy-4-methoxybenzaldehyde | - |

| 8 | 2,4-Dihydroxybenzaldehyde | 65 mdpi.com |

| 10 | 2,4-Dimethoxybenzaldehyde | - |

| 12 | 4-Hydroxy-3,5-dimethoxybenzaldehyde | - |

| 13 | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | - |

Substituent Effects on the N-Benzyl Moiety

The substituents on the N-benzyl group of the this compound scaffold can also be varied to study their influence on the properties of the resulting compounds. While the provided search results primarily focus on modifications at the 5-position, the synthesis of various N-substituted 2-aminothiazoles is a general strategy in thiazole chemistry. clockss.orgclockss.org For instance, the reaction of aryl or heteroaryl methyl ketones with different N-substituted thioureas, such as N-methylthiourea, N-allylthiourea, and N-phenylthiourea, yields the corresponding 2-(substituted amino)thiazole derivatives. clockss.org This implies that by starting with a substituted benzylthiourea, one could directly synthesize 2-(substituted benzylamino)-thiazol-4-ones.

Furthermore, studies on related heterocyclic systems have shown that swapping substituents, such as methoxy (B1213986) and hydroxyl groups on a benzyl (B1604629) moiety, can significantly affect the crystal structure and properties of the resulting compounds. rsc.org This suggests that similar modifications to the N-benzyl group of this compound could lead to derivatives with altered physicochemical characteristics.

Systematic Structural Elaboration for Modulating Biological Activity

The biological activity of this compound derivatives can be finely tuned through systematic structural modifications. A notable example is the exploration of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives as tyrosinase inhibitors. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzylidene ring play a crucial role in their inhibitory potency.

In a study dedicated to developing novel tyrosinase inhibitors, a series of BABT derivatives were synthesized and evaluated. nih.gov The parent compound, (Z)-2-(benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, exhibited tyrosinase inhibitory activity comparable to the well-known inhibitor, kojic acid. However, strategic modifications to the hydroxyl and methoxy groups on the benzylidene ring led to significant variations in potency. For instance, exchanging the positions of the 4-hydroxy and 3-methoxy groups resulted in a derivative with a 14.8-fold increase in tyrosinase inhibitory activity. semanticscholar.org

The most potent compound identified in this series was (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, which was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. nih.gov This highlights the critical importance of a 2,4-dihydroxy substitution pattern on the benzylidene ring for potent tyrosinase inhibition. Conversely, the introduction of a hydroxyl group at the 3-position of a 4-hydroxy-substituted derivative led to a decrease in activity. semanticscholar.org These findings underscore the sensitivity of the biological activity to the electronic and steric properties of the substituents on the benzylidene moiety.

Table 1: Structure-Activity Relationship of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. Mushroom Tyrosinase |

|---|---|---|---|---|---|

| 1 | H | H | OH | H | 27.5 ± 2.93 |

| 2 | H | H | OMe | H | > 100 |

| 3 | OH | H | OH | H | 10.3 ± 0.24 |

| 4 | H | OH | OH | H | > 300 |

| 5 | H | OMe | OH | H | 148.0 ± 12.0 |

| 6 | OMe | H | OMe | H | > 100 |

| 7 | H | OH | OMe | H | 10.0 ± 0.90 |

| 8 | OH | H | OH | H | 0.27 ± 0.03 |

| Kojic Acid | - | - | - | - | 28.6 ± 3.56 |

Data sourced from a study on tyrosinase inhibitors. nih.govsemanticscholar.org

Isosteric Replacements and Pharmacophore Hybridization Strategies

Isosteric replacement and pharmacophore hybridization are powerful strategies in medicinal chemistry to optimize lead compounds. The 2-aminothiazole core, a key component of this compound, is frequently utilized in such approaches due to its favorable physicochemical properties and ability to form key interactions with biological targets. researchgate.net

One prominent strategy involves the hybridization of the 2-aminothiazole scaffold with other biologically active heterocyclic systems. For instance, molecular hybrids of 2-methylthiobenzimidazole have been synthesized incorporating a 2-aminothiazole linker to develop novel anti-inflammatory agents. orientjchem.org This approach aims to combine the pharmacophoric features of both moieties to achieve enhanced or synergistic biological effects. Similarly, a multicomponent molecular hybridization strategy has been employed to combine the pharmacophores of 2-aminothiazole, benzimidazole, and substituted α,β-unsaturated ketones into a single molecule, leading to the discovery of potent antitubercular agents. orientjchem.org

The concept of isosteric replacement is also relevant. For example, the 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of the thiazole ring. researchgate.net This principle has been applied in the design of compounds where the thiazole moiety is replaced by a thiadiazole ring to modulate biological activity and pharmacokinetic properties. The structures of imidazo[2,1-b] semanticscholar.orgjst.go.jpresearchgate.netthiadiazoles are closely related to the biologically active imidazo (B10784944) semanticscholar.orgjst.go.jpresearchgate.netthiazole heterocycles, where a -CH group in the thiazole ring is substituted by an isosteric nitrogen atom, often resulting in marked differences in their properties. researchgate.net These strategies highlight the versatility of the 2-aminothiazole core in the design of complex and potent bioactive molecules.

Advanced Synthesis Techniques for Thiazole Derivatives

The synthesis of 2-aminothiazole derivatives, including the this compound scaffold, has benefited significantly from the development of advanced synthetic methodologies. These techniques often offer advantages in terms of efficiency, yield, and environmental impact over classical synthetic routes.

Microwave-assisted organic synthesis has emerged as a valuable tool for the rapid and efficient synthesis of thiazole derivatives. nih.govnih.gov This technology can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave irradiation, providing a green chemistry approach to access these important scaffolds. nih.gov

One-pot multicomponent reactions represent another advanced strategy for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. A one-pot, three-component synthesis of 5-arylidene-2-imino-4-thiazolidinones has been developed under solvent-free microwave irradiation conditions, demonstrating a highly efficient and environmentally friendly process. nih.gov Furthermore, a microwave-assisted one-pot, sequential two-step synthesis of novel imidazole (B134444) derivatives has been reported, showcasing the power of this technique in constructing complex heterocyclic systems. These advanced synthetic methods provide powerful and sustainable routes to access a diverse range of 2-aminothiazole and thiazolidin-4-one derivatives for further chemical and biological investigation.

Molecular Mechanisms of Biological Activity and Target Engagement

Enzymatic Inhibition Profiles

The therapeutic potential of 2-Benzylamino-thiazol-4-one is rooted in its ability to inhibit specific enzymes, leading to a cascade of biological effects. Research has primarily centered on its roles as an inhibitor of tyrosinase, various kinases, and tubulin polymerization.

Tyrosinase Inhibition and Anti-Melanogenic Mechanisms

Derivatives of this compound have been extensively designed and studied as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov The core structure, often a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) scaffold, is a recognized template for developing agents that treat hyperpigmentation-related conditions. nih.govsemanticscholar.org Tyrosinase catalyzes the initial and rate-limiting steps in the production of melanin from L-tyrosine. nih.gov By inhibiting this enzyme, these compounds can effectively reduce melanin production. semanticscholar.org

Kinetic studies have been crucial in elucidating how this compound derivatives interact with tyrosinase. Analysis using Lineweaver-Burk plots has demonstrated that many of these compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme, directly competing with the substrate. nih.govsemanticscholar.orgresearchgate.net

For instance, two derivatives of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one, specifically compound 7 ((Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one) and compound 8 ((Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one), were identified as competitive inhibitors of mushroom tyrosinase. nih.govsemanticscholar.org Compound 8 proved to be exceptionally potent, showing an inhibitory activity 106 times greater than that of kojic acid when L-tyrosine was the substrate. nih.govmdpi.com Similarly, kinetic analyses of other derivatives, such as (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one (1 and 2 ), also confirmed a competitive mode of inhibition. researchgate.netnih.gov However, not all derivatives follow this pattern; some have been shown to be mixed-type inhibitors. researchgate.netnih.gov

| Compound | Derivative Name | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 8 | (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 (vs L-tyrosine) / 1.04 (vs L-DOPA) | Competitive | nih.govsemanticscholar.orgnorthumbria.ac.uk |

| Compound 7 | (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | 10.0 (vs L-DOPA) | Competitive | semanticscholar.orgmdpi.com |

| Compound 1 (BPT series) | (Z)-5-(4-hydroxybenzylidene)-2-phenylthiazol-4(5H)-one | 6.4 | Competitive | nih.gov |

| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 28.6 (vs L-tyrosine) / 20.1 (vs L-DOPA) | - | nih.govmdpi.com |

Kinase Inhibition: Cyclin-Dependent Kinases (CDKs) and PIM Kinases

The thiazolidin-4-one scaffold, the core structure of the compounds in discussion, is recognized for its potential in cancer therapeutics through the inhibition of various enzymes, including protein kinases. nih.gov Thiazolidin-4-one derivatives have been identified as effective inhibitors of several kinases critical to cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and PIM kinases. nih.govnih.gov

Research into benzylidene-thiazolidine-2,4-diones, which are structurally related to the subject compound, has demonstrated potent, nanomolar-range inhibition of PIM protein kinases. nih.gov Similarly, other studies have explored thiazolidin-4-one derivatives as inhibitors of CDK2. nih.gov PIM kinases are proto-oncogenic and play a significant role in cancer cell survival, proliferation, and cell cycle regulation. nih.gov

| Compound Class | Target Kinase | IC50 | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivative | CDK2 | 0.03 µM | nih.gov |

| Benzylidene-thiazolidine-2,4-diones | PIM kinases | Nanomolar range | nih.gov |

| 2-Thioxo-4-thiazolidinone derivative | Bcl-2 (Ki value) | 0.36 ± 0.03 µM | nih.gov |

The inhibition of CDKs and PIM kinases by thiazolidin-4-one derivatives directly impacts cell cycle regulation. nih.govnih.gov The cell cycle is a tightly regulated process involving four phases (G1, S, G2, and M), with progression controlled by the activity of CDK-cyclin complexes. frontiersin.org Inhibition of these kinases can halt the cell cycle, preventing cancer cell proliferation. nih.gov

For example, novel benzylidene-thiazolidine-2,4-diones that inhibit PIM kinases have been shown to induce a G1-S phase cell cycle arrest in prostate cancer and leukemia cell lines. nih.gov This arrest is linked to the inhibition of CDK2 activity and the nuclear translocation of the CDK inhibitor p27Kip1, a known substrate of PIM-1. nih.gov Other related 2-amino-1,3,4-thiadiazole (B1665364) derivatives have also been found to cause cell cycle arrest in the G0/G1 phase. nih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. nih.govnih.gov Agents that interfere with tubulin dynamics are a major class of anticancer drugs. The thiazole (B1198619) and thiazol-5(4H)-one scaffolds have been investigated for their ability to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govrsc.orgnih.gov

Several studies have shown that derivatives with a thiazole ring can effectively inhibit tubulin polymerization, leading to a block in mitosis and subsequent cell death. nih.govmdpi.com This mechanism often results in the arrest of the cell cycle in the G2/M phase. nih.govrsc.org For example, a novel series of thiazole-naphthalene derivatives were found to be potent inhibitors of tubulin polymerization, with the most active compound exhibiting an IC50 value of 3.3 µM. nih.gov However, it is important to note that not all derivatives containing this scaffold are active in this way. A study on 2-benzylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole derivatives found they did not produce significant inhibition of tubulin polymerization, suggesting that the specific substitutions on the thiazole ring are critical for this particular activity. mdpi.com

| Compound Class/Name | IC50 (Tubulin Polymerization) | Cell Cycle Arrest | Reference |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | 3.3 µM | G2/M phase | nih.gov |

| Thiazol-5(4H)-one derivative (4f) | 9.33 nM | G2/M phase | rsc.org |

| Thiazole-based chalcone (B49325) (2e) | 7.78 µM | - | mdpi.com |

| Combretastatin A-4 (Reference) | 1.2 µM | G2/M phase | mdpi.com |

Interactions with the Colchicine Binding Site

Certain derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. Their mechanism of action involves binding to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

A novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. nih.gov Among the synthesized compounds, one particular derivative, 5b , demonstrated significant anti-proliferative activity against MCF-7 and A549 cancer cell lines with IC₅₀ values of 0.48 ± 0.03 and 0.97 ± 0.13 μM, respectively. nih.gov Further mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM, which is more potent than the standard drug colchicine (IC₅₀ = 9.1 μM). nih.gov Molecular modeling studies have corroborated these findings, indicating that compound 5b fits well into the colchicine binding site of tubulin. nih.gov

| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Tubulin Polymerization IC₅₀ (μM) |

| 5b | MCF-7 | 0.48 ± 0.03 | 3.3 |

| 5b | A549 | 0.97 ± 0.13 | 3.3 |

| Colchicine | - | - | 9.1 |

Phosphatase Inhibition: SHP-2 and CDC25A

Thiazolidinone derivatives have emerged as inhibitors of crucial phosphatases involved in cell signaling and proliferation, such as SHP-2 and CDC25A.

CDC25A Inhibition: The cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is common in various cancers. nih.gov A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones were synthesized and evaluated for their inhibitory activity against CDC25 phosphatases. nih.govnih.gov One compound, in particular, demonstrated potent and reversible inhibition of CDC25A with an IC₅₀ of 6.2 ± 1.0 μM. nih.govnih.gov This inhibition led to the arrest of cell growth in MCF7 and MDA-MB-231 breast cancer cell lines. nih.gov This was a significant finding as it was the first time 4-thiazolidinone (B1220212) derivatives were identified as potential CDC25 inhibitors. nih.gov

SHP-2 Inhibition: While direct inhibition of SHP-2 by this compound is not explicitly detailed in the provided context, the broader class of thiazolidinone derivatives is known to target protein tyrosine phosphatases. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Derivatives of 2-amino-5-alkylidene-thiazol-4-one have been investigated for their ability to inhibit xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity is implicated in conditions like gout. nih.govtandfonline.comresearchgate.net

In a study of thirty such derivatives, 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile was identified as the most potent inhibitor of both commercial XO (IC₅₀ = 17.16 μg/mL) and rat liver XO (IC₅₀ = 24.50 μg/mL). nih.govresearchgate.net Generally, compounds featuring a 4-cyanobenzylidene or (indol-3-yl)methylene group at the 5-position of the thiazol-4-one ring showed moderate inhibitory activity. nih.govresearchgate.net Molecular docking studies suggest these compounds interact with the XO enzyme complex. nih.govresearchgate.net

Another study focused on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives, designed as analogs of the known XO inhibitor febuxostat. nih.gov The inclusion of a methylene (B1212753) amine spacer was intended to facilitate hydrogen bonding within the active site of the xanthine oxidase enzyme. nih.gov

| Compound | Source of XO | IC₅₀ (μg/mL) |

| 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile | Commercial | 17.16 |

| 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile | Rat Liver | 24.50 |

Monoamine Oxidase B (MAO-B) Inhibition

Thiazole and its derivatives have been extensively studied as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, making it a target for the treatment of neurodegenerative diseases. tandfonline.comnih.govresearchgate.net

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated for their inhibitory effects on human MAO-A and MAO-B isoforms. nih.gov The results indicated that the presence of a thiazolylhydrazone nucleus with a meta-substituted nitro group on the C4-phenyl ring is a key feature for selective and reversible hMAO-B inhibition. nih.gov

Another study on a series of thiazole derivatives showed that they selectively inactivate MAO-B purified from beef liver mitochondria. tandfonline.com The non-competitive inhibition observed suggests the formation of a stable adduct between the tertiary amine of the thiazolyl derivatives and the enzyme's active site. tandfonline.com Structure-activity relationship studies highlighted the importance of an electron-rich amino nitrogen for inhibitory activity, with substituents on the thiazole backbone modulating the potency. tandfonline.com

| Compound Series | Key Structural Feature for MAO-B Inhibition | Type of Inhibition |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazones | Thiazolylhydrazone nucleus with meta-nitro phenyl at C4 | Selective and Reversible |

| Thiazole derivatives | Tertiary amine function | Non-competitive |

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Thiazole and thiazolidinone derivatives have demonstrated significant potential as anti-inflammatory agents through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. frontiersin.orgnih.govresearchgate.net

In one study, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated. frontiersin.org These compounds proved to be potent and selective inhibitors of COX-2, with IC₅₀ values ranging from 0.76 to 9.01 μM, compared to celecoxib (B62257) (IC₅₀ 0.05 μM). frontiersin.org Compounds 5d and 5e were particularly dominant COX-2 inhibitors with IC₅₀ values of 0.83 and 0.76 μM, respectively. frontiersin.org These compounds also showed inhibitory activity against 5-LOX, with 5d having an IC₅₀ of 23.08 μM. frontiersin.org

Another study focused on novel thiazole and thiazolidene derivatives as dual COX-2/5-LOX inhibitors. researchgate.net The most promising compound, 7h ((2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone), exhibited COX-2 inhibitory potency equivalent to etoricoxib (B1671761) (IC₅₀ = 0.07 ± 0.02 μM) and significant 5-LOX inhibition (IC₅₀ = 0.29 ± 0.09 μM). researchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) |

| 5d | COX-2 | 0.83 |

| 5e | COX-2 | 0.76 |

| Celecoxib | COX-2 | 0.05 |

| 5d | 5-LOX | 23.08 |

| Zileuton | 5-LOX | 11.00 |

| 7h | COX-2 | 0.07 ± 0.02 |

| Etoricoxib | COX-2 | 0.07 ± 0.01 |

| 7h | 5-LOX | 0.29 ± 0.09 |

| Zileuton | 5-LOX | 0.15 ± 0.05 |

Cholinesterase (Butyrylcholinesterase) Inhibition

Thiazole derivatives have been investigated as inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE), which is a target in the management of Alzheimer's disease. nih.govtandfonline.commdpi.com

A study of benzimidazole-based thiazole derivatives revealed their potential as cholinesterase inhibitors. mdpi.com All 24 synthesized analogues showed good inhibitory potential against both acetylcholinesterase (AChE) and BuChE, with IC₅₀ values for BuChE ranging from 0.20 ± 0.050 µM to 14.20 ± 0.10 µM. mdpi.com Some of these compounds were more potent than the standard drug Donepezil (BuChE IC₅₀ = 4.5 ± 0.11 µM). mdpi.com

In contrast, another study on new thiazole derivatives found that while they were generally more effective against AChE, they showed weak inhibition of BuChE. tandfonline.com Similarly, a series of thiazole-piperazine hybrids showed significant inhibitory activity on AChE, but none had significant activity against BuChE. nih.gov These findings suggest that the specific substitutions on the thiazole ring are critical for determining the selectivity and potency of cholinesterase inhibition.

| Compound Series | BuChE IC₅₀ Range (µM) | Comparison to Donepezil (BuChE IC₅₀ = 4.5 ± 0.11 µM) |

| Benzimidazole-based thiazoles | 0.20 ± 0.050 – 14.20 ± 0.10 | Some more potent |

| Thiazole derivatives | Weak inhibition | Less potent |

| Thiazole-piperazine hybrids | No significant inhibition | Less potent |

Cellular Pathway Modulation

The diverse biological activities of this compound and its derivatives are a consequence of their ability to modulate various cellular pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which plays a central role in inflammation. nih.govresearchgate.net

For instance, 2-(Benzylamino)-5-((thiophen-2-yl)methylene)thiazol-4(5H)-one demonstrated the highest anti-inflammatory response on peripheral blood mononuclear cells (PBMCs), an effect that is likely mediated through the inhibition of NF-κB. nih.govresearchgate.net

Furthermore, the anticancer effects of some thiazolidin-4-one derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest. nih.gov For example, a thiazolidin-4-one derivative that inhibits CDC25A phosphatase was shown to arrest the growth of MCF7 and MDA-MB-231 breast cancer cells. nih.gov This highlights the role of these compounds in modulating pathways critical for cancer cell proliferation and survival.

Thiazole derivatives have also been shown to modulate protein kinase signaling pathways. rsc.org For example, certain derivatives act as inhibitors of EGFR and PI3K/mTOR signaling pathways, which are crucial for cell growth and survival. rsc.org One compound demonstrated a significant inhibitory effect on this pathway with IC₅₀ values of 0.184 ± 0.01, 0.719 ± 0.04, and 0.131 ± 0.007 for EGFR, PI3K, and mTOR, respectively. rsc.org

Induction of Apoptosis Pathways

Thiazole-based compounds, including derivatives of this compound, are recognized for their capacity to trigger apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. mdpi.com The mechanism often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge to activate a cascade of enzymes called caspases. nih.gov

A primary target in the intrinsic pathway is the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis. nih.gov An imbalance between the pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members of this family is a hallmark of many cancers. nih.gov Certain thiazole derivatives have been shown to inhibit the anti-apoptotic Bcl-2 proteins. This inhibition disrupts the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. nih.govassaygenie.com Studies on novel benzoxazole (B165842) and thiazole-based compounds demonstrated an increase in caspase-3 levels and a down-regulation of Bcl-2, confirming this mechanism of action. nih.gov

Furthermore, some thiazole derivatives induce apoptosis by interfering with the cell cycle, particularly at the G2/M phase, which leads to the activation of apoptotic signaling. mdpi.com The induction of apoptosis is a cornerstone of the anticancer potential of this class of compounds. nih.gov

Cell Cycle Arrest Mechanisms

The proliferation of cells is a tightly regulated process controlled by the cell cycle, which consists of four distinct phases: G1, S, G2, and M. Thiazole and thiazolidinone derivatives have been shown to interfere with this process, causing cell cycle arrest at specific checkpoints. mdpi.comnih.govresearchgate.net This arrest prevents cancer cells from dividing and proliferating.

Several studies have demonstrated that derivatives of 2-aminothiazole (B372263) can induce cell cycle arrest in the G2/M phase. mdpi.com This is often achieved by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division. mdpi.com Microtubule-targeting agents are a major class of cytotoxic drugs, and by disrupting the G2-M transition, they trigger cell-cycle arrest and subsequently apoptosis in tumor cells. mdpi.com

In other instances, thiazolidinone derivatives have been observed to cause cell cycle arrest at the G1 phase. researchgate.net This can be mediated by the inhibition of cyclin-dependent kinases (CDKs), which are key enzymes that drive the progression of the cell cycle. mdpi.com For example, the natural process of contact inhibition, which arrests cells in the G1 phase, is mediated by the cyclin-dependent kinase inhibitor p27Kip1. wikipedia.org By targeting these critical cell cycle regulators, this compound derivatives can effectively halt the growth of cancer cells.

Free Radical Scavenging and Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Derivatives of this compound have demonstrated significant free radical scavenging and antioxidant properties. nih.govnih.govresearchgate.net

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov For instance, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives showed potent radical scavenging activity. nih.gov The presence and position of hydroxyl groups on the phenyl ring were found to be crucial for this activity. nih.gov

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound Derivative | Assay | Activity/Inhibition (%) | Reference |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (BABT derivative 8) | DPPH Radical Scavenging | High (76–89% inhibition) | nih.gov |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (BABT derivative 8) | ABTS Radical Scavenging | 96% inhibition | nih.gov |

| 2-((4-chlorobenzyl)amino)-4-methylthiazole-5-carboxylic acid (Compound 5k) | DPPH Free Radical Scavenging | Moderate (IC50 15.3 µM) | nih.gov |

| 2-((3,4-dichlorobenzyl)amino)-4-methylthiazole-5-carboxylic acid (Compound 5n) | DPPH Free Radical Scavenging | Moderate (IC50 17.6 µM) | nih.gov |

| 2-((4-methoxybenzyl)amino)-4-methylthiazole-5-carboxylic acid (Compound 5p) | DPPH Free Radical Scavenging | Moderate (IC50 19.6 µM) | nih.gov |

Antimycobacterial Mechanisms

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. Thiazole and thiazolidin-4-one derivatives have emerged as a promising class of compounds with potent activity against mycobacteria. researchgate.netnih.gov

Studies on new series of 2-(thiazol-4-yl)thiazolidin-4-one derivatives have shown good to excellent antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. researchgate.netnih.gov The mechanism of action for some of these compounds may involve the inhibition of essential mycobacterial enzymes. One potential target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway, which is a major and essential component of the mycobacterial cell wall. nih.gov Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. Molecular docking studies have suggested that thiazole-based compounds can bind effectively to the active site of InhA. nih.gov

Antitrypanosomal Mechanisms

Trypanosomiasis, including African sleeping sickness and Chagas disease, is caused by protozoan parasites of the genus Trypanosoma. The unique redox metabolism of these parasites presents a promising target for drug development. This metabolism relies on trypanothione (B104310) and the enzyme trypanothione reductase (TryR), which are absent in humans. mdpi.com

Hybrid molecules combining thiazolidinone/thiazole cores have been identified as a new class of potent antitrypanosomal agents. These compounds have shown excellent activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense. The proposed mechanism of action involves the inhibition of key enzymes in the trypanothione pathway, such as trypanothione synthetase (TryS) or TryR. mdpi.complos.org By inhibiting these enzymes, the compounds disrupt the parasite's ability to defend against oxidative stress, leading to its death. N,N'-bis(3,4-substituted-benzyl) diamine derivatives, which share structural similarities with the benzylamino group, have been shown to inhibit TryS and halt the proliferation of infective Trypanosoma brucei. plos.org

General Antimicrobial Action

Beyond their specific activities against mycobacteria and trypanosomes, derivatives of this compound exhibit a broad spectrum of antimicrobial action, including antibacterial and antifungal effects. smolecule.comnih.govmdpi.com

The antibacterial activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including resistant strains like MRSA. nih.govresearchgate.net Molecular docking studies suggest that one mechanism of antibacterial action could be the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov

In terms of antifungal activity, these compounds have shown efficacy against various fungal strains, including Candida albicans. nih.govscielo.br The proposed mechanism for their antifungal action involves the inhibition of enzymes crucial for fungal survival, such as 14α-lanosterol demethylase (CYP51), which is involved in ergosterol (B1671047) biosynthesis—a vital component of the fungal cell membrane. nih.gov The broad antimicrobial profile of these compounds underscores their potential as versatile therapeutic agents. mdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Potency

The fundamental framework of 2-benzylamino-thiazol-4-one is considered a crucial pharmacophore for various biological activities. For instance, in the context of tyrosinase inhibition, the (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) framework has been identified as a key template. nih.govmdpi.com The core structure, consisting of the thiazolone ring linked to a benzylamine (B48309) group, is essential for binding to target enzymes. mdpi.com The nitrogen atom within the thiazole (B1198619) ring, for example, can form crucial hydrogen bonds with amino acid residues like Tyr124 in certain enzymes, highlighting its importance in molecular interactions. mdpi.com

Influence of Substituents on Thiazole Ring Positions (C2, C4, C5)

Modifications at the C2, C4, and C5 positions of the thiazole ring have a profound impact on the biological activity of this compound derivatives.

C2-Position: The 2-amino group is a critical feature. For instance, replacing the 2-acetylamino group in some benzothiazole (B30560) derivatives with an alkylamino group leads to a significant decrease in cell-based activity, suggesting that the nature of the substituent at this position is a key determinant of potency. nih.gov

C4-Position: The introduction of a phenyl group at the C4-position has been shown to have a notable effect on the potency of certain thiazole derivatives. nih.gov In some cases, the thiazole ring itself, interacting with both catalytic and peripheral anionic sites of an enzyme, is a key to potent inhibition. mdpi.com

C5-Position: The C5 position has been a focal point for introducing diversity. For instance, replacing a methyl group with a bromo group at the C5-position of certain thiazoles resulted in compounds with significant antitumor activity. nih.gov In the context of tyrosinase inhibitors, the introduction of a benzylidene moiety at the C5 position of the 2-(benzylamino)thiazol-4(5H)-one core is a critical modification for activity. nih.govmdpi.com

Impact of Aromatic and Aliphatic Moiety Substitutions on Activity

Substitutions on both the aromatic (benzyl) and other aliphatic parts of the molecule play a pivotal role in modulating biological activity.

Aromatic Ring Substitutions: The substitution pattern on the benzyl (B1604629) ring of this compound derivatives is a major determinant of their inhibitory potency. For tyrosinase inhibitors, hydroxyl and methoxy (B1213986) groups on the benzylidene ring are particularly important. nih.govmdpi.com

A 4-hydroxyl group on the β-phenyl ring of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one resulted in an IC₅₀ value of 27.5 µM against mushroom tyrosinase. nih.govmdpi.com

Changing this 4-hydroxyl to a 4-methoxyl group decreased the inhibitory activity by 4.6-fold. nih.govmdpi.com

Interestingly, a (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one derivative showed significantly increased tyrosinase inhibitory activity, with an IC₅₀ value of 0.27 µM. mdpi.com

The position of substituents is also critical. Exchanging the positions of a 3-methoxy and a 4-hydroxy group on the β-phenyl ring led to a 14.8-fold increase in tyrosinase inhibitory activity. nih.gov

Both electron-donating and electron-withdrawing groups on the benzylamine's phenyl ring can be tolerated, though electron-donating groups sometimes lead to higher reactivity in certain synthetic transformations. acs.org

Aliphatic Moiety Substitutions: In some analogs, the nature of the N-substituent on the benzylamine can influence the reaction yields and potentially the biological activity. nih.gov For other related thiazole compounds, the introduction of bulky aliphatic groups like an adamantyl moiety has been shown to be important for activity. mdpi.com

Role of Linker Length and Heteroatom Spacers in Pharmacological Profiles

While the core this compound structure is often directly linked, studies on related compounds highlight the importance of linkers. For instance, the introduction of a methylene (B1212753) linker in some cinnamic acid derivatives has been reported to remarkably increase inhibitory activity against mushroom tyrosinase. researchgate.net The length and flexibility of such linkers can significantly influence how the molecule fits into the binding pocket of a biological target.

The presence of heteroatoms within these linkers or spacers can also be critical. For example, in a series of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas designed as nitric oxide synthase inhibitors, the thiourea (B124793) linkage itself serves as a key structural element. nih.gov

Stereochemical Considerations and Geometrical Isomerism in Biological Response

Stereochemistry, including both geometrical and optical isomerism, is a crucial factor in the biological activity of this compound derivatives.

Geometrical Isomerism: The geometry around double bonds, often introduced at the C5 position of the thiazole ring, is critical. For example, the (Z)-configuration of the benzylidene moiety in (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives is specified in active tyrosinase inhibitors. nih.govmdpi.com The restricted rotation around a double bond leads to distinct spatial arrangements (cis/trans or E/Z isomers) that can have different physical, chemical, and biological properties. solubilityofthings.comresearchgate.netsiue.edu Trans isomers are often more stable than their cis counterparts. siue.edu

Optical Isomerism: The presence of chiral centers in the molecule can lead to enantiomers and diastereomers, which may exhibit different biological activities. michberk.com While specific studies on the stereoisomers of the parent this compound are not detailed in the provided results, the general principles of stereochemistry dictate that different enantiomers can interact differently with chiral biological targets like enzymes and receptors. siue.edu For instance, in related chiral pesticides, one enantiomer is often highly effective while the other is less active or even harmful. michberk.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial in drug discovery for understanding how a ligand, such as a derivative of 2-benzylamino-thiazol-4-one, might interact with its biological target, typically a protein or enzyme. nih.gov

Active Site Binding Analysis and Ligand Interaction Dynamics

Docking simulations have been extensively used to analyze how derivatives of this compound bind within the active sites of their target enzymes. For instance, in the study of tyrosinase inhibitors, docking simulations were performed to understand the interactions between (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives and both mushroom and human tyrosinase. nih.govmdpi.com

These studies revealed that the most potent inhibitors fit snugly into the enzyme's active site. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, the docking of compound 8 , (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, into a human tyrosinase homology model showed that the 2,4-dihydroxyphenyl moiety is positioned near the catalytic copper ions (CuA and CuB). mdpi.com The hydroxyl groups of the ligand were observed to form hydrogen bonds with residues such as His244 and Asn260, while the thiazol-4-one core and benzylamino group engaged in hydrophobic interactions with other residues like Phe264 and Val283. mdpi.comnih.gov This detailed analysis of binding modes provides a structural basis for the observed inhibitory activity and confirms that these compounds act as competitive inhibitors by occupying the enzyme's active site. mdpi.com

Prediction of Binding Affinity and Proposed Modes of Action

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a docking score. Lower docking scores typically indicate stronger binding. In silico docking simulations of BABT derivatives against tyrosinase have successfully predicted their binding affinities. mdpi.com For instance, compound 8 was shown to have a favorable docking score, consistent with its potent inhibitory activity (IC50 = 0.27 µM against mushroom tyrosinase), which was significantly more potent than the standard, kojic acid. nih.govmdpi.com

The docking results not only predict binding strength but also propose a mode of action. The placement of BABT derivatives within the tyrosinase active site, as revealed by docking, supported the kinetic analysis findings that these compounds are competitive inhibitors. nih.govmdpi.com Similarly, docking studies on other thiazole (B1198619) derivatives targeting enzymes like transforming growth factor-β type 1 receptor (ALK5) kinase have been used to rationalize structure-activity relationships (SAR) and confirm the proposed binding hypotheses. nih.gov

Table 1: Molecular Docking and Interaction Data for Selected this compound Derivatives

| Compound | Target Enzyme | Key Interacting Residues | Predicted Mode of Action | Reference |

|---|---|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (Compound 8) | Human Tyrosinase | His244, Asn260, Phe264, Val283 | Competitive Inhibition | mdpi.com |

| N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-( nih.govresearchgate.neturan.uatriazolo[1,5-a]pyridin-6-yl)thiazol-2-amine | ALK5 Kinase | Not specified | Enzyme Inhibition | nih.gov |

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one (Compound 7) | Mushroom Tyrosinase | Not specified | Competitive Inhibition | nih.govmdpi.com |

Quantum Chemical Calculations: Frontier Molecular Orbital Theory (HOMO/LUMO Analysis)

Quantum chemical calculations provide deep insights into the electronic structure of molecules. rsc.org Frontier Molecular Orbital Theory (FMOT) is particularly useful, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. researchgate.netnih.gov

For thiazole derivatives, HOMO-LUMO analysis has been performed to understand their electronic characteristics and reactivity. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netyoutube.com In the context of this compound derivatives, the distribution of these frontier orbitals can explain their interaction with biological targets. For example, calculations on similar thiazole-containing structures show that the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and amino substituents, while the LUMO may be distributed over the carbonyl group and adjacent aromatic systems. researchgate.net This distribution indicates the most probable sites for electrophilic and nucleophilic attack, which is fundamental to understanding ligand-receptor binding and reaction mechanisms. nih.gov The energy of the HOMO is associated with the ionization potential, and the LUMO energy is related to the electron affinity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.comnobelprize.orglibretexts.org

For flexible molecules like this compound, which contains several rotatable bonds, understanding the preferred conformations is key. Theoretical conformational analysis, often performed using density functional theory (DFT), can identify the most stable, low-energy conformers. researchgate.net For instance, a conformational analysis of the related 2-benzylamino-1,4-naphthoquinone identified two stable conformers, with the global minimum corresponding to an antiperiplanar orientation of the benzyl (B1604629) group relative to the naphthoquinone core. researchgate.net

Molecular dynamics (MD) simulations complement static docking studies by providing a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations have been used to validate docking results and assess the stability of the predicted binding poses of this compound derivatives in the active site of their target enzymes. nih.gov By simulating the movements of the ligand and protein atoms over a period, researchers can confirm that the key interactions observed in the docking pose are maintained, thus strengthening the proposed binding model. researchgate.netacs.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to gauge the stability of the complex and the flexibility of individual residues. nih.gov

In Silico Screening and Virtual Library Design for Novel Ligands

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. uran.ua This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Starting with a known active scaffold like this compound, virtual libraries of novel derivatives can be designed. drugdesign.orgsemanticscholar.org This involves systematically modifying the core structure by adding different substituents at various positions. These virtual libraries can then be screened against a biological target using molecular docking. nih.gov This process helps in identifying promising candidates with potentially improved binding affinity or other desirable properties. For example, various web servers and software can be used to identify putative targets for a novel scaffold and to screen for potential hits from vast compound databases. nih.gov This strategy allows for the rapid exploration of the chemical space around the this compound core, accelerating the hit-to-lead optimization process. nih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design of novel molecules with desired properties. scholar9.comrsc.org These technologies can learn from existing chemical and biological data to build predictive models.

In the context of this compound, ML models can be trained on datasets of known thiazole derivatives and their measured biological activities. These models, often based on Quantitative Structure-Activity Relationships (QSAR), can then predict the activity of new, unsynthesized compounds. jchemlett.com Generative ML models can go a step further by designing entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and good synthetic accessibility. scholar9.com Reinforcement learning and direct preference optimization are advanced techniques being applied to guide the generation of molecules toward better compounds. arxiv.org The integration of AI/ML with computational methods like docking and MD simulations creates a powerful workflow for the rapid identification and optimization of novel drug candidates based on the this compound scaffold.

Preclinical Pharmacological Evaluation in Research Models

In Vitro Biological Activity Assessments

In vitro studies are fundamental in the initial stages of drug discovery, providing insights into the cellular and molecular mechanisms of a compound. For 2-benzylamino-thiazol-4-one and its analogs, these laboratory-based assays have been crucial in identifying their potential as therapeutic agents.

Cell-Based Assays for Antiproliferation and Cytotoxicity

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. These assays are critical in determining a compound's potential as an anticancer agent.

Derivatives of 2-aminothiazole (B372263) have demonstrated significant antiproliferative activity. For instance, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl) thiazole (B1198619) were tested on L1210 cells. The 2-(alkylamido)thiazole analogs showed moderate antiproliferative activity with IC50 values ranging from 4-8 µM, while the arylamido derivatives exhibited a notable increase in activity with IC50 values between 0.2-1 µM. nih.gov Similarly, certain 2-aminothiazoles with 4,5-butylidene and benzylic amine substitutions showed improved cytotoxicity against H1299 and SHG-44 cancer cell lines, with one promising compound yielding IC50 values of 4.89 and 4.03 µM, respectively. nih.gov

Furthermore, 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1) was identified from a series of diaminoketothiazoles and showed cytotoxicity with GI50 values ranging from 0.05 to 1 μM across different malignant cell lines. nih.gov The cytotoxic effects of some thiazolidinone derivatives have been linked to their ability to induce apoptosis in cancer cells. nih.gov For example, novel 4-thiazolidinone (B1220212) derivatives have shown potent cytotoxic activity in micromolar concentrations against MCF-7 breast cancer cells. nih.gov In another study, two compounds from a series of 2-thioxoimidazolidin-4-one derivatives displayed cytotoxic effects against HepG2 cells with IC50 values of 0.017 and 0.18 μM. mdpi.com

The methodology for these assessments typically involves seeding cancer cells in microtiter plates and incubating them with various concentrations of the test compound for a specified period, often 48 or 72 hours. nih.govnih.gov The number of proliferating cells is then determined using assays such as the MTT assay, which measures the metabolic activity of cells, or the sulforhodamine B (SRB) assay, which measures cellular protein content. nih.govnih.gov High-throughput systems like the Maestro TrayZ can also be employed to continuously monitor cell behavior, including proliferation and cytotoxicity, in real-time. axionbiosystems.com

Table 1: Antiproliferative and Cytotoxic Activity of this compound Derivatives

| Derivative/Analog | Cell Line(s) | Assay Type | Key Findings (IC50/GI50) |

|---|---|---|---|

| 2-(Alkylamido)thiazole analogues | L1210 | Antiproliferation | IC50: 4-8 µM nih.gov |

| 2-(Arylamido)thiazole analogues | L1210 | Antiproliferation | IC50: 0.2-1 µM nih.gov |

| 2-Aminothiazole with 4,5-butylidene and benzylic amine | H1299, SHG-44 | Cytotoxicity | IC50: 4.89 µM (H1299), 4.03 µM (SHG-44) nih.gov |

| 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1) | Various malignant cell lines | Cytotoxicity | GI50: 0.05-1 µM nih.gov |

| Novel 4-thiazolidinone derivatives | MCF-7 | Cytotoxicity | Micromolar concentrations nih.gov |

| 2-Thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 | Cytotoxicity | IC50: 0.017 µM mdpi.com |

| 2-Thioxoimidazolidin-4-one derivative (Compound 2) | HepG2 | Cytotoxicity | IC50: 0.18 µM mdpi.com |

Enzyme Inhibition Assays

The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile. These compounds have been investigated as inhibitors of various enzymes, including tyrosinase, xanthine (B1682287) oxidase, and kinases.

A notable area of research has been the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Several (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives have shown potent inhibitory activity against mushroom tyrosinase. mdpi.comnih.gov For instance, two BABT derivatives, (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one and (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, exhibited more potent inhibition than the well-known inhibitor kojic acid. nih.gov The latter compound was found to be a competitive inhibitor of tyrosinase. mdpi.comnih.gov In B16F10 melanoma cells, this derivative also inhibited cellular tyrosinase activity in a concentration-dependent manner. mdpi.comsemanticscholar.org

Derivatives of this compound have also been evaluated as xanthine oxidase inhibitors. This enzyme plays a role in the production of uric acid. One study reported that 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile demonstrated potent inhibitory effects against both commercial and rat liver xanthine oxidase. researchgate.net

Furthermore, certain thiazole derivatives have been identified as inhibitors of transforming growth factor-β type 1 receptor (ALK5) kinase. A series of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-( mdpi.comresearchgate.nettriazolo[1,5-a]pyridin-6-yl)thiazoles were synthesized and evaluated for their ALK5 inhibitory activity, with one compound, N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-( mdpi.comresearchgate.nettriazolo[1,5-a]pyridin-6-yl)thiazol-2-amine, showing an IC50 value of 7.01 nM. nih.gov

Enzyme inhibition assays are typically conducted in vitro using purified enzymes and specific substrates. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Enzyme Inhibition Activity of this compound Derivatives

| Derivative/Analog | Target Enzyme | Key Findings (IC50) |

|---|---|---|

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | IC50 = 10.0 ± 0.90 µM nih.gov |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | IC50 = 0.27 µM (L-tyrosine substrate) researchgate.net |

| 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | Commercial Xanthine Oxidase | IC50 = 17.16 μg/mL researchgate.net |

| 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | Rat Liver Xanthine Oxidase | IC50 = 24.50 μg/mL researchgate.net |

| N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-( mdpi.comresearchgate.nettriazolo[1,5-a]pyridin-6-yl)thiazol-2-amine | ALK5 Kinase | IC50 = 7.01 nM nih.gov |

Assessment of Antioxidant Activity

The antioxidant properties of this compound derivatives have been investigated through various in vitro assays. These assays measure the ability of a compound to neutralize free radicals and other reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

Several studies have demonstrated the antioxidant potential of this class of compounds. For example, a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivative, specifically (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, exhibited strong antioxidant activity by scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. mdpi.comnih.gov Another study highlighted that certain thiazole derivatives possess notable free radical scavenging activity.

The antioxidant activity is commonly evaluated using spectrophotometric methods. The DPPH radical scavenging assay is a widely used method where the reduction of the DPPH radical by an antioxidant is measured by a decrease in absorbance. researchgate.netmdpi.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation. mdpi.comresearchgate.net Some studies have also assessed the ability of these compounds to scavenge other reactive species like peroxynitrite. mdpi.com The results are often expressed as the IC50 value, representing the concentration of the compound that scavenges 50% of the radicals.

Table 3: Antioxidant Activity of this compound Derivatives

| Derivative/Analog | Assay | Key Findings |

|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | DPPH radical scavenging | Strong activity mdpi.com |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | ABTS radical scavenging | Strong activity mdpi.com |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Peroxynitrite scavenging | Strong activity mdpi.com |

| Thiazolin-4-one derivatives (3e, 6e, 9e) | Antiradical activity | Better than ascorbic acid, trolox, and BHT nih.gov |

Cell Cycle Progression and Apoptosis Pathway Analysis in Cellular Systems

The ability of this compound derivatives to influence cell cycle progression and induce apoptosis (programmed cell death) is a significant indicator of their potential as anticancer agents. nih.gov

Several studies have shown that these compounds can arrest the cell cycle at different phases and trigger apoptotic pathways. For instance, a novel series of 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives were found to cause an increase in the percentage of U-937 leukemia cells in the G1 and S phases, with a minor increase in the G2-M phase. mdpi.com The detection of a sub-G0-G1 peak suggested that these compounds induce growth inhibition through apoptosis. mdpi.com In another study, a 2-thioxoimidazolidin-4-one derivative was found to induce apoptosis in HepG2 cancer cells and arrest the cell cycle at the G2/M phase. mdpi.com This was accompanied by an upregulation of pro-apoptotic genes like p53 and caspases, and downregulation of the anti-apoptotic Bcl-2 gene. mdpi.com

Novel 4-thiazolidinone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 7, 8, 9, and 10, and a reduction in mitochondrial membrane potential. nih.gov The mechanism of action for some anti-estrogenic compounds involves inducing cell cycle arrest, leading to an accumulation of cancer cells in the G0/G1 phase and subsequent apoptosis. researchgate.net

Flow cytometry is a key technique used to analyze cell cycle distribution and apoptosis. mdpi.com Cells are typically stained with a fluorescent dye like propidium (B1200493) iodide that binds to DNA, allowing for the quantification of cells in different phases of the cell cycle. mdpi.com Apoptosis can be further confirmed by staining with annexin (B1180172) V and propidium iodide, which distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells. mdpi.com

Protein Expression Profiling (e.g., Western Blotting)

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins within a cell. nih.gov This method has been employed to investigate the molecular mechanisms of action of this compound derivatives.

In studies on the anti-melanogenic effects of a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivative, Western blotting revealed that the compound significantly reduced the expression levels of tyrosinase and microphthalmia-associated transcription factor (MITF) in B16F10 cells in a dose-dependent manner. mdpi.com This provided evidence that the compound's anti-melanogenic effect is due to its ability to inhibit the expression of these key proteins in the melanin synthesis pathway.

Similarly, in the context of cancer research, Western blotting has been used to assess the impact of these compounds on proteins involved in apoptosis and cell cycle regulation. For example, a 2-thioxoimidazolidin-4-one derivative was shown to inhibit the PI3K/AKT pathway at both the gene and protein levels in HepG2 cells. mdpi.com Another study demonstrated that a novel 4-thiazolidinone derivative could affect the expression of key apoptotic proteins such as p53, cytochrome C, and Bax in treated MCF-7 cells. nih.gov

The Western blotting process involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies against the protein of interest. nih.govmedsci.org

In Vivo Animal Model Studies

While in vitro studies provide valuable initial data, in vivo animal model studies are essential to evaluate the efficacy and behavior of a compound in a whole, living organism. wellbeingintlstudiesrepository.orgwalshmedicalmedia.com

Research on a (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivative demonstrated its depigmentation effect in a zebrafish larval model, where it was shown to be effective at a much lower concentration than kojic acid. bohrium.com In another study, some 2-imino-4-thiazolidinone derivatives exhibited good anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing better inhibition of inflammation than the standard drug indomethacin. researchgate.net Furthermore, an in vivo study on a 2-thioxoimidazolidin-4-one derivative verified its promising anti-cancer activity by observing its effects on antioxidant levels and hematological, biochemical, and histopathological findings in a solid Ehrlich carcinoma model. mdpi.com

These preclinical animal studies are a critical step in the drug development process, providing data that can support the progression of a compound to clinical trials in humans. wellbeingintlstudiesrepository.orgwalshmedicalmedia.com

Evaluation in Disease-Specific Animal Models (e.g., Cancer Xenografts, Inflammation Models, Infection Models)

The therapeutic utility of this compound analogues has been investigated using a range of established and disease-relevant animal models. These models serve as indispensable tools for validating the in vitro activity of these compounds in a complex, whole-organism environment.

Cancer Xenograft Models: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical anticancer drug evaluation. nih.gov Derivatives of the thiazole scaffold have been assessed in such models. For instance, novel 2-(4-aminophenyl)benzothiazoles, which share a core structural motif, have demonstrated potent and selective antitumor properties in vivo. nih.gov The growth of human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts was significantly retarded following treatment with these related compounds. nih.gov Similarly, other kinase inhibitors with heterocyclic structures have been evaluated in xenograft models using lung cancer cells (A549) and breast cancer cells (MDA-MB-231), showing significant tumor growth suppression. oncotarget.com These studies establish a precedent for evaluating this compound derivatives in similar cancer xenograft models to determine their in vivo anticancer efficacy.

Inflammation Models: Animal models of inflammation are critical for evaluating the potential of new anti-inflammatory agents. A commonly used model is the carrageenan-induced paw edema model in rats, which assesses acute inflammation. nih.govfrontiersin.orgresearchgate.net Thiazole derivatives have shown significant anti-inflammatory activity in these models. nih.govfrontiersin.org For example, newly synthesized derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were subjected to in vivo anti-inflammatory studies and demonstrated potent effects. nih.govfrontiersin.org Another model involves using phlogistic agents to induce inflammation, further exploring the compound's mechanism. nih.gov The analgesic effects, often associated with anti-inflammatory activity, are evaluated using methods like the hot plate test, which measures the response to a thermal stimulus. nih.govfrontiersin.org

Infection Models: Given the broad antimicrobial potential of thiazole-containing compounds, their evaluation in animal models of infection is a key research area. mdpi.com These models can range from systemic infections to localized conditions. For instance, a chronic murine tuberculosis (TB) infection model has been used to demonstrate the in vivo efficacy of benzothiazole (B30560) derivatives. mdpi.com Other models include murine pneumonia models, where bacteria like Klebsiella pneumoniae are introduced intranasally to assess the therapeutic effect of novel agents on bacterial counts in the lungs. mdpi.com For fungal infections, models of oral or systemic candidiasis, often in immunocompromised rodents, are employed to test the efficacy of new antifungal compounds. frontiersin.orgnih.gov The evaluation of this compound in such models would be a logical step to confirm its potential as an anti-infective agent.

Assessment of Therapeutic Response in Relevant Animal Models

The assessment of a therapeutic response in animal models involves measuring specific, quantifiable endpoints that indicate the compound's efficacy. The choice of endpoint is tailored to the disease model being studied.

In Cancer Xenograft Models: The primary therapeutic response measured in cancer xenograft models is the inhibition of tumor growth. oncotarget.com This is often reported as Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a control (vehicle-treated) group. For example, in a study of the MELK inhibitor OTS167, TGI in A549 xenograft mice was reported to be 27%, 88%, and 117% at different dose levels, indicating a dose-dependent response. oncotarget.com Another critical assessment involves monitoring changes in biomarkers within the tumor tissue. Following treatment with 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, the expression of cytochrome P450 1A1, an enzyme involved in its bioactivation, was detected in MCF-7 and IGROV-1 tumors. nih.gov This demonstrates that the drug reaches its target and elicits a biological response.

Table 1: Therapeutic Response of Thiazole Derivatives in Cancer Xenograft Models

| Compound Type | Animal Model | Cell Line | Therapeutic Response Assessment | Key Findings |

|---|---|---|---|---|

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Prodrug | Mouse | MCF-7 (Breast), IGROV-1 (Ovarian) | Tumor growth retardation, Biomarker expression (CYP1A1) | Significant retardation of tumor growth; Induction of CYP1A1 in tumors. nih.gov |